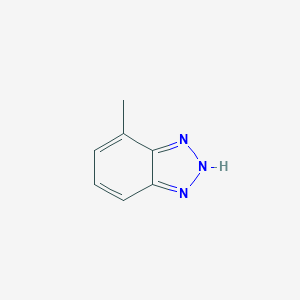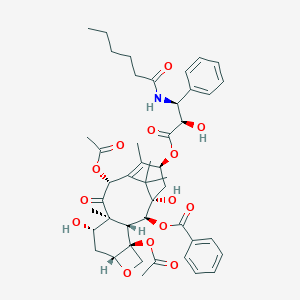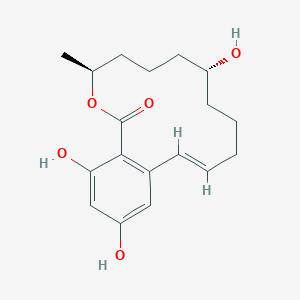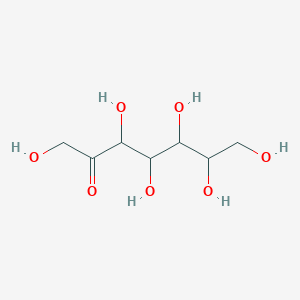
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is an L-iduronic acid derivative and is often utilized in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt primarily targets two enzymes: α-L-Iduronidase and iduronate-2-sulfatase . These enzymes play a crucial role in the breakdown of certain complex molecules in the body.
Mode of Action
This compound acts as a fluorogenic substrate in assays of α-L-Iduronidase and iduronate-2-sulfatase . It interacts with these enzymes, leading to a reaction that produces fluorescent products, which can be measured to assess the activity of the enzymes .
Result of Action
The interaction of this compound with its target enzymes results in the production of fluorescent products . These products can be measured in assays to assess the activity of the enzymes and diagnose conditions like MPS I .
Biochemical Analysis
Biochemical Properties
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt interacts with various enzymes and proteins. It is a fluorogenic substrate used in assays of α-L-Iduronidase and iduronate-2-sulfatase .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by interacting with specific enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . It exerts its effects at the molecular level, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt can be synthesized through the methylation of L-iduronic acid. The process involves the reaction of L-iduronic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. This ester is then neutralized with sodium hydroxide to produce the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The sodium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and organometallic compounds, can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Compounds with different cations or functional groups.
Scientific Research Applications
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used in the study of carbohydrate chemistry and the synthesis of complex glycans.
Biology: Plays a role in understanding glycan-protein interactions and the biological functions of glycans.
Medicine: Utilized in the development of therapeutic agents targeting glycan-related pathways.
Industry: Applied in the production of biopharmaceuticals and the development of diagnostic tools
Comparison with Similar Compounds
Similar Compounds
- Methyl beta-D-arabinopyranoside
- Methyl 12-aminododecanoate hydrochloride
- Methyl undec-10-enoate
- 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid sodium salt
Uniqueness
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt is unique due to its specific structure and its role in glycobiology research. Unlike other similar compounds, it is specifically used to study L-iduronic acid derivatives and their biological functions. Its ability to act as a substrate or inhibitor in glycan-related pathways makes it a valuable tool in both basic and applied research .
Properties
CAS No. |
134355-31-0 |
|---|---|
Molecular Formula |
C7H11NaO7 |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
sodium;(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+,7+;/m0./s1 |
InChI Key |
MSQCUKVSFZTPPA-UBJVTWLZSA-M |
SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Synonyms |
1-O-Methyl-α-L-iduronate Monosodium Salt; Methyl-α-L-iduronic Acid Sodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B28952.png)


![N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B28975.png)
![[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B28980.png)



